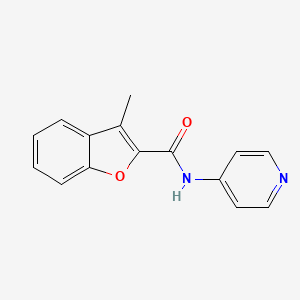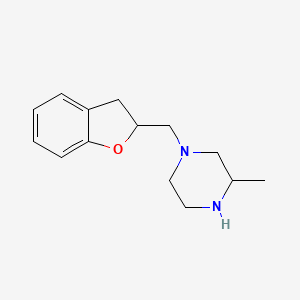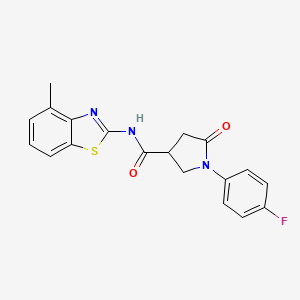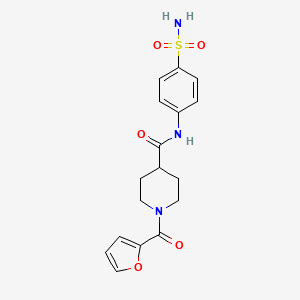
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide, also known as PMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMIC is a heterocyclic compound that contains a carbonyl group and a methoxy group on the isochromene ring. In
Wirkmechanismus
The mechanism of action of N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has also been found to bind to the adenosine A1 receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function in cancer cells. In vivo studies have revealed that N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide can reduce tumor growth and metastasis in animal models of cancer. N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yield. N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide is also stable under a wide range of conditions, which makes it suitable for various experimental setups. However, N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has some limitations as well. It is a relatively new compound, and its biological activity and toxicity are not fully understood. Therefore, further studies are needed to elucidate its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science, such as the synthesis of novel organic materials with unique properties. Additionally, more studies are needed to understand the mechanism of action of N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide and its potential side effects, which will pave the way for the development of safer and more effective drugs.
Synthesemethoden
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized through a one-pot, three-component reaction between 3,4-dihydro-1H-isochromene-1-carboxylic acid, aniline, and paraformaldehyde. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The yield of N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has been used as a building block for the synthesis of novel organic materials such as metal-organic frameworks and covalent organic frameworks. In environmental science, N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide has been employed as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
IUPAC Name |
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-21-12-13-6-2-1-3-7-13)16-15-9-5-4-8-14(15)10-11-20-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKOTUIJYGOWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylmethoxy-3,4-dihydro-1H-isochromene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate](/img/structure/B7595602.png)

![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


